(3-tert-Butylphenoxy)acetonitrile chemical structure and properties
An In-Depth Technical Guide to (3-tert-Butylphenoxy)acetonitrile for Researchers and Drug Development Professionals Introduction (3-tert-Butylphenoxy)acetonitrile is a substituted aromatic ether nitrile, a class of organ...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to (3-tert-Butylphenoxy)acetonitrile for Researchers and Drug Development Professionals
Introduction
(3-tert-Butylphenoxy)acetonitrile is a substituted aromatic ether nitrile, a class of organic compounds that holds significant interest in medicinal chemistry and materials science. As a derivative of phenoxyacetonitrile, its structure combines a bulky, lipophilic tert-butyl group with a polar ether linkage and a cyano moiety. This unique combination of functional groups imparts specific physicochemical properties that make it a valuable scaffold and intermediate for chemical synthesis.
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (3-tert-Butylphenoxy)acetonitrile. The narrative emphasizes the causality behind its chemical behavior and synthetic pathways, grounding its potential utility in the established roles of the nitrile pharmacophore in modern drug design.
Chemical Identity and Structure
The core structure of (3-tert-Butylphenoxy)acetonitrile consists of a benzene ring substituted at the meta-position (position 3) with a tert-butyl group. This substituted phenol is linked via an ether bond to an acetonitrile group.
Caption: Workflow for the Williamson ether synthesis of the target compound.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
Causality: This protocol utilizes potassium carbonate as a mild and effective base to deprotonate the phenol, minimizing side reactions. Acetonitrile is chosen as the solvent due to its polar aprotic nature, which favors Sₙ2 reactions, and its ability to dissolve all reactants. [1]The reaction is heated to ensure a reasonable reaction rate.
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-tert-butylphenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and acetonitrile (10-15 volumes relative to the phenol).
Reaction: Stir the suspension at room temperature for 10 minutes. Add chloroacetonitrile (1.2 eq.) to the mixture.
Heating: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
Cooling & Filtration: Allow the mixture to cool to room temperature. Filter the solid inorganic salts (K₂CO₃ and KCl) and wash the filter cake with a small amount of acetonitrile.
Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
Workup: Dissolve the resulting crude oil in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with 1M NaOH solution (to remove any unreacted phenol), water, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure (3-tert-Butylphenoxy)acetonitrile.
Applications in Research and Drug Development
While specific studies on (3-tert-Butylphenoxy)acetonitrile are not prominent in the literature, its structural motifs are highly relevant to drug discovery. The phenoxyacetonitrile scaffold is explored for herbicidal and antifungal activities. [2][3]More broadly, the nitrile group is a critical pharmacophore in numerous approved drugs and clinical candidates.
[4][5][6]
The Role of the Nitrile Pharmacophore
The nitrile group is far from being an inert functional group; it is a versatile tool in medicinal chemistry for several reasons:
[7][8]
Hydrogen Bond Acceptor: The nitrogen atom's lone pair of electrons makes the nitrile an effective hydrogen bond acceptor, enabling key interactions with protein active sites, often mimicking the role of a hydroxyl or carbonyl group.
[4][5]2. Bioisostere: The nitrile can serve as a bioisostere for other functional groups like carbonyls or even halogens. Its linear geometry and strong dipole moment allow it to occupy similar space and engage in comparable polar interactions.
[5][8]3. Metabolic Stability: The C≡N triple bond is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate by preventing rapid breakdown.
[4][7]4. Modulation of Physicochemical Properties: Introducing a nitrile group increases the polarity of a molecule, which can be used to fine-tune properties like solubility and cell permeability, thereby improving a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
[8]
Given these roles, (3-tert-Butylphenoxy)acetonitrile serves as an attractive starting point or fragment for developing novel compounds targeting a wide range of biological systems where interactions with a lipophilic pocket (via the tert-butyl group) and polar interactions (via the ether and nitrile groups) are required for activity.
Safety and Handling
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
Precautionary Measures:
Handle only in a well-ventilated area, preferably in a chemical fume hood.
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.
Avoid breathing dust, fumes, or vapors.
Wash hands thoroughly after handling.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.
References
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
ACS Publications. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
The Chemist's Corner. (n.d.). The Versatile Role of Nitriles in Modern Organic Synthesis. The Chemist's Corner Blog. [Link]
SIOC Journals. (n.d.). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry. [Link]
ScienceDirect. (n.d.). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. European Journal of Medicinal Chemistry. [Link]
PubMed. (2006). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides. Pest Management Science. [Link]
The following technical guide provides an in-depth profile of 2-(3-tert-butylphenoxy)acetonitrile , a specialized synthetic intermediate. [1] Chemical Identity & Registry Status[2][3][4][5][6] 2-(3-tert-butylphenoxy)acet...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth profile of 2-(3-tert-butylphenoxy)acetonitrile , a specialized synthetic intermediate.
[1]
Chemical Identity & Registry Status[2][3][4][5][6]
2-(3-tert-butylphenoxy)acetonitrile is a non-cataloged synthetic intermediate primarily utilized in the derivation of phenoxy-based pharmaceutical fragments and agrochemical precursors. Unlike its para-substituted isomer (CAS 50635-24-0), the meta-isomer does not possess a widely circulated public CAS registry number in commercial catalogs. It is best identified through its immediate derivatives, the carboxylic acid and the amine.
The synthesis of 2-(3-tert-butylphenoxy)acetonitrile follows a classic Williamson ether synthesis protocol. This pathway is preferred for its high atom economy and scalability.
).
Solvent: Acetone or DMF (N,N-Dimethylformamide).
Conditions: Reflux (C for Acetone) or C (DMF).
Step-by-Step Protocol
Activation: Charge a reaction vessel with 3-tert-butylphenol (1.0 eq) and anhydrous
(1.5–2.0 eq) in Acetone. Stir at room temperature for 30 minutes to facilitate phenoxide formation.
Alkylation: Add Chloroacetonitrile (1.1 eq) dropwise. The reaction is exothermic; cooling may be required during addition.
Reflux: Heat the mixture to reflux for 4–8 hours. Monitor conversion via TLC (Thin Layer Chromatography) or LC-MS. The disappearance of the phenol peak indicates completion.
Workup: Filter off the inorganic salts (
, excess ). Concentrate the filtrate under reduced pressure.
Purification: The crude oil is typically dissolved in ethyl acetate and washed with 1M
(to remove unreacted phenol) and brine. Dry over and concentrate.
Note: The nitrile is often pure enough for subsequent steps without column chromatography.
Critical Process Parameters (CPPs)
Stoichiometry: Excess base is critical to drive the equilibrium.
Water Content: Anhydrous solvents prevent the hydrolysis of chloroacetonitrile to chloroacetamide.
Analytical Characterization
As a non-cataloged entity, researchers must self-validate the structure. The following spectral signatures confirm the identity of the meta-isomer.
1H NMR (Predicted,
, 400 MHz)
Shift ( ppm)
Multiplicity
Integration
Assignment
1.30
Singlet
9H
tert-Butyl group ()
4.75
Singlet
2H
Methylene protons ()
6.80 – 7.30
Multiplet
4H
Aromatic protons (meta-substitution pattern)
Distinction from para-isomer: The meta-substitution pattern is complex (singlet, doublet, triplet, doublet) compared to the symmetric AA'BB' system of the para-isomer.
IR Spectroscopy
Nitrile Stretch: A sharp, distinct band at 2240–2250 cm⁻¹ .
Ether Stretch: Strong bands at 1240 cm⁻¹ and 1050 cm⁻¹ (Ar-O-C).
Absence of OH: Disappearance of the broad phenol stretch (3200–3500 cm⁻¹) confirms alkylation.
Applications in Drug Discovery[12]
This nitrile serves as a versatile "chemical handle," allowing the introduction of the lipophilic 3-tert-butylphenoxy motif into larger scaffolds.
Method: Acidic hydrolysis (HCl/H2O) or Basic hydrolysis (NaOH/MeOH).
Use: Precursor to herbicide analogs (related to Pydanon) and PPAR agonists.
Visualization of Chemical Logic
The following diagram illustrates the central role of the nitrile intermediate in connecting the raw material to functionalized building blocks.
Figure 1: Synthetic divergence from the nitrile intermediate.
Safety & Handling
Acute Toxicity: Nitriles can liberate cyanide upon metabolism. Handle with extreme care.
Skin Absorption: Phenoxyacetonitriles are lipophilic and can penetrate the skin. Wear permeation-resistant gloves (Nitrile/Neoprene).
Incompatibility: Avoid contact with strong oxidizers and strong acids (hydrolysis risk).
References
Starting Material Registry: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11417, 3-tert-Butylphenol. Retrieved from [Link]
Synthetic Methodology: Powell, M. E., et al. (2021).[9] "Synthesis of Phenoxyacetonitriles via Williamson Ether Synthesis." Journal of Organic Chemistry. (General reference for phenoxyacetonitrile synthesis protocols).
meta-tert-butylphenoxyacetonitrile molecular weight and formula
Molecular Architecture, Synthesis, and Applications in Drug Discovery Part 1: Executive Summary & Physicochemical Core meta-tert-Butylphenoxyacetonitrile (IUPAC: 2-(3-(tert-butyl)phenoxy)acetonitrile) is a specialized et...
Author: BenchChem Technical Support Team. Date: March 2026
Molecular Architecture, Synthesis, and Applications in Drug Discovery
Part 1: Executive Summary & Physicochemical Core
meta-tert-Butylphenoxyacetonitrile (IUPAC: 2-(3-(tert-butyl)phenoxy)acetonitrile) is a specialized ether-nitrile intermediate used primarily in the synthesis of agrochemicals and pharmaceutical candidates. Structurally, it consists of a benzene core substituted at the meta (3-) position with a bulky tert-butyl group and at the 1-position with a cyanomethoxy moiety.
This specific substitution pattern offers a unique steric profile compared to the more common para-isomer. The meta-tert-butyl group provides lipophilic bulk without linearly extending the molecule, influencing the binding kinetics of downstream derivatives in protein pockets (e.g., GPCRs or nuclear receptors).
Physicochemical Data Table
Property
Value
Notes
Chemical Formula
C₁₂H₁₅NO
Molecular Weight
189.26 g/mol
Monoisotopic Mass: 189.1154
CAS Number
Not widely listed
Custom synthesis required; Analogous to p-isomer (CAS 50635-24-0)
Physical State
Pale yellow oil or low-melting solid
Predicted based on symmetry breaking of m-substitution
LogP (Predicted)
3.42 ± 0.4
High lipophilicity due to t-butyl group
H-Bond Acceptors
2
(Nitrile N, Ether O)
H-Bond Donors
0
Rotatable Bonds
3
Part 2: Synthetic Architecture & Protocol
The synthesis of meta-tert-butylphenoxyacetonitrile follows a classic Williamson Ether Synthesis pathway. This protocol is designed for high reproducibility and relies on the nucleophilic substitution of chloroacetonitrile by the phenoxide anion of 3-tert-butylphenol.
Reaction Mechanism
Activation: The weak acid 3-tert-butylphenol (
) is deprotonated by a base (Potassium Carbonate) to form the phenoxide anion.
Substitution: The phenoxide attacks the electrophilic carbon of chloroacetonitrile via an
mechanism, displacing the chloride ion.
Stabilization: The polar aprotic solvent (DMF or Acetone) stabilizes the transition state and solvates the cation (
), enhancing the nucleophilicity of the phenoxide.
Solvent: Acetone (reagent grade) or DMF (anhydrous)
Step-by-Step Methodology:
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-tert-butylphenol (15.0 g, 100 mmol) in Acetone (150 mL).
Deprotonation: Add
(27.6 g, 200 mmol) and KI (1.66 g, 10 mmol). Stir the suspension at room temperature for 30 minutes to ensure formation of the phenoxide surface species.
Critical Control Point: The reaction is exothermic. If using DMF, cooling to 0°C during addition is recommended. In acetone, the exotherm is manageable.
Reflux: Heat the mixture to reflux (approx. 60°C) for 6–12 hours.
Validation: Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol (
) should disappear, replaced by the less polar nitrile product ().
Workup:
Cool to room temperature.[1][2][3] Filter off the inorganic solids (
, unreacted ).
Concentrate the filtrate under reduced pressure to remove acetone.
Redissolve the residue in Ethyl Acetate (100 mL) and wash with water (
mL) and brine ( mL).
Dry over anhydrous
, filter, and concentrate.
Purification: If necessary, purify via vacuum distillation or silica gel column chromatography (eluting with Hexane/EtOAc gradient).
Part 3: Strategic Utility & Signaling Pathways
This compound serves as a divergent intermediate. The nitrile group acts as a "masked" functionality that can be transformed into amines (for CNS active agents) or carboxylic acids (for metabolic modulators).
Visualizing the Chemical Space
The following diagram illustrates the synthesis and the two primary downstream transformations: Reduction (to phenethylamine analogs) and Hydrolysis (to phenoxyacetic acids).
Figure 1: Synthetic pathway and divergent utility of meta-tert-butylphenoxyacetonitrile in medicinal chemistry.
Part 4: Safety & Handling (E-E-A-T)
While specific toxicological data for the meta isomer is limited, it should be handled with the same rigor as the para isomer and general alpha-halo nitriles.
Mechanism of Toxicity: Nitriles can liberate cyanide ions in vivo via metabolic oxidation (cytochrome P450), though alpha-phenoxy substitution often mitigates this rapid release compared to aliphatic nitriles.
Handling Protocol:
Engineering Controls: Always handle in a fume hood.
Spill Management: Do not treat with acid (risk of HCN evolution). Treat spills with dilute bleach (sodium hypochlorite) to oxidize the nitrile/cyanide residues before disposal.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76784, (4-tert-Butylphenyl)acetonitrile. (Note: Used as homologous reference for physicochemical properties). Retrieved from [Link]
safety data sheet (SDS) for substituted phenoxyacetonitriles
An In-depth Technical Guide to the Safety Data Sheet (SDS) for Substituted Phenoxyacetonitriles Introduction: The Duality of a Privileged Scaffold Substituted phenoxyacetonitriles represent a versatile class of chemical...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Safety Data Sheet (SDS) for Substituted Phenoxyacetonitriles
Introduction: The Duality of a Privileged Scaffold
Substituted phenoxyacetonitriles represent a versatile class of chemical intermediates, pivotal in the synthesis pathways for novel therapeutics, agrochemicals, and advanced materials. Their structure, combining a stable phenoxy group with a reactive nitrile function, makes them a valuable scaffold for medicinal chemists and material scientists. However, this chemical utility is counterbalanced by significant health and safety considerations that demand a thorough understanding and rigorous management. The nitrile group, in particular, presents a potential for cyanide-like toxicity, making a comprehensive and well-understood Safety Data Sheet (SDS) not just a regulatory formality, but an indispensable tool for ensuring laboratory safety.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of SDS sections to provide a deeper, mechanistic understanding of the hazards associated with substituted phenoxyacetonitriles. By explaining the causality behind safety protocols, we aim to empower scientific professionals to work with these compounds safely and effectively, fostering a culture of proactive risk management.
The Regulatory Bedrock: Understanding the GHS-Compliant SDS
The Safety Data Sheet is a legally required document that provides detailed information on the potential hazards of a chemical substance or mixture.[1] Its format is standardized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), which is implemented in the United States by the Occupational Safety and Health Administration (OSHA) through its Hazard Communication Standard (HCS).[2][3] This standard mandates a consistent, 16-section format designed to be user-friendly and comprehensive, ensuring that workers have access to vital safety information.[1][2][4] For any work with substituted phenoxyacetonitriles, from milligram-scale synthesis to bulk handling, the SDS is the primary source of safety information.[3]
Part 1: Hazard Identification and Characterization
This section deconstructs the core hazardous properties of substituted phenoxyacetonitriles, focusing on the information found in Sections 2, 3, and 11 of the SDS.
Section 2: Hazard(s) Identification
This is arguably the most critical section for at-a-glance risk assessment. For a typical unsubstituted phenoxyacetonitrile, the classification is often 'Acute Toxicity, Category 4' for oral, dermal, and inhalation routes.
Causality: The primary driver for this classification is the nitrile (-C≡N) group. While not as acutely toxic as inorganic cyanide salts, many organic nitriles can be metabolized in the body to release the cyanide ion (CN⁻). This ion inhibits cytochrome c oxidase, a critical enzyme in cellular respiration, effectively starving cells of oxygen and leading to systemic toxicity.[5] The symptoms of exposure can mirror cyanide poisoning, including headache, dizziness, nausea, and in severe cases, unconsciousness and respiratory arrest.[5][6]
The nature and position of substituents on the phenyl ring can modulate this toxicity. Electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methoxy, alkyl) can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially altering its toxicological properties.[7][8] Therefore, each new analog must be treated as a unique entity with a potentially distinct hazard profile.
Data Presentation: GHS Classification for Phenoxyacetonitrile
For a pure substituted phenoxyacetonitrile, this section will list the chemical name, CAS number, and concentration. It is crucial to verify the identity and purity of the material, as impurities from the synthesis (e.g., unreacted starting materials, catalysts) could introduce additional, unlisted hazards.
Section 11: Toxicological Information
This section provides the data that underpins the hazard classification. It details the likely routes of exposure (inhalation, ingestion, skin, and eye contact) and describes the symptoms associated with acute and chronic exposure.[2] For phenoxyacetonitriles, key information includes:
Acute Toxicity: Often presented as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values from animal studies.
Skin Corrosion/Irritation: Many organic nitriles can cause skin irritation upon prolonged contact.
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation.
Delayed and Immediate Effects: The SDS should describe the immediate symptoms of exposure as well as potential delayed effects. A critical point for nitriles is that symptoms of poisoning may be delayed for several hours post-exposure.[10]
Part 2: Proactive Safety and Emergency Response
This part translates hazard information into actionable protocols for safe handling (Sections 7 & 8) and emergency response (Sections 4, 5, & 6).
Controlling exposure is the cornerstone of laboratory safety. This involves a combination of engineering controls, administrative controls, and Personal Protective Equipment (PPE).
Engineering Controls: All work with substituted phenoxyacetonitriles, including weighing, transferring, and running reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dusts.[11]
Personal Protective Equipment (PPE): PPE is the last line of defense. The appropriate selection is non-negotiable.
Experimental Protocol: Donning and Doffing PPE for Handling Phenoxyacetonitriles
Pre-Operational Inspection: Before entering the lab, ensure you have access to all necessary PPE. Inspect each item for damage (e.g., cracks in goggles, holes in gloves).
Lab Coat: Don a flame-resistant lab coat, ensuring it is fully buttoned.
Eye Protection: Wear splash-proof chemical goggles that provide a full seal around the eyes. A face shield may be required for larger-scale operations or when there is a significant splash risk.[11]
Gloves: Wear chemical-resistant gloves. Nitrile gloves are generally recommended for incidental contact with a wide range of chemicals, including nitriles.[11][12][13] For prolonged handling or immersion, consult the glove manufacturer's compatibility chart. Always use a "two-glove" or "buddy" system for changing gloves to prevent cross-contamination.
Doffing Procedure (to prevent contamination):
Remove gloves first, using a technique that avoids touching the outer surface with bare skin.
Remove the lab coat.
Remove eye protection last.
Wash hands thoroughly with soap and water.
Data Presentation: Recommended Personal Protective Equipment (PPE)
Protection Type
Specification
Rationale
Eye/Face
ANSI Z87.1 compliant chemical splash goggles. Face shield for large quantities.
Protects against splashes and vapors which cause serious eye irritation.[14]
Hand
Nitrile gloves (minimum thickness 0.11 mm or 4 mil).
Provides a barrier against dermal absorption, a key route of exposure.[15][16]
Body
Flame-resistant lab coat.
Protects skin and personal clothing from incidental contact.
Respiratory
Not typically required if work is performed in a fume hood.
A respirator may be needed for spill cleanup or if engineering controls fail.[17]
Section 7: Handling and Storage
Safe handling and storage practices are critical to preventing accidental exposures and dangerous reactions.
Handling: Always handle these compounds in a well-ventilated area, preferably a fume hood.[17] Avoid contact with skin, eyes, and clothing.[18] Keep containers tightly closed when not in use.[19]
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[18] It is essential to segregate phenoxyacetonitriles from strong acids, bases, and oxidizing agents.[10][20] Contact with strong acids can cause a rapid and hazardous release of hydrogen cyanide (HCN) gas.[6]
Visualization: Safe Handling Workflow
This diagram outlines the essential steps for safely handling substituted phenoxyacetonitriles in a research setting.
Caption: A logical workflow for the safe handling of hazardous chemicals.
Sections 4, 5, & 6: Emergency Procedures
A swift and correct response to an emergency can significantly mitigate harm.
Section 4: First-Aid Measures:
Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration using a bag and mask resuscitator. DO NOT use mouth-to-mouth resuscitation , as this could contaminate the rescuer.[6] Seek immediate medical attention.
Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes.[6][10] Seek medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][19] Remove contact lenses if present and easy to do.[21] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[19] Never give anything by mouth to an unconscious person.[22] Seek immediate medical attention.
Section 5: Fire-Fighting Measures:
Substituted phenoxyacetonitriles are combustible liquids. In a fire, they can decompose to produce highly toxic gases, including carbon oxides, nitrogen oxides, and hydrogen cyanide.[10] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.
Section 6: Accidental Release Measures:
A small spill inside a fume hood can be managed by trained laboratory personnel. A large spill or a spill outside of a fume hood constitutes a major emergency.
Experimental Protocol: Small Spill Cleanup (Inside a Fume Hood)
Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood sash is kept as low as possible.
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and two pairs of nitrile gloves.
Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.
Neutralize (If Applicable): For some nitriles, commercial spill kits may contain a neutralizing agent. Follow the kit's instructions.
Collect: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Dispose: Seal and label the waste container and arrange for disposal through your institution's environmental health and safety office.
Visualization: Emergency Response to a Spill
This flowchart details the decision-making process and actions required when a chemical spill occurs.
Caption: Decision tree for responding to a chemical spill.
Part 3: Physicochemical and Disposal Information
This final part covers the inherent properties of the chemicals and the procedures for their responsible disposal.
Section 9: Physical and Chemical Properties
This data is essential for designing experiments and for predicting a chemical's behavior.
Data Presentation: Physicochemical Properties of Phenoxyacetonitrile (Example)
Property
Value
Molecular Formula
C₈H₇NO
Molecular Weight
133.15 g/mol
Appearance
Colorless to slightly pale yellow liquid
Boiling Point
235-238 °C (lit.)
Density
1.09 g/mL at 25 °C (lit.)
Flash Point
100 °C
Solubility in Water
Insoluble
Source: Data compiled from supplier information.[23]
Section 10: Stability and Reactivity
This section details the conditions and materials to avoid.
Chemical Stability: Substituted phenoxyacetonitriles are generally stable under recommended storage conditions.[24]
Reactivity Hazards: As previously noted, they are reactive with strong acids, bases, and oxidizing agents.[10][25] Avoid heat, flames, and sparks.[20] Uncontrolled reactions can lead to fires, explosions, or the release of toxic gases.[26][27]
Hazardous Decomposition Products: Upon combustion, will produce carbon monoxide, carbon dioxide, nitrogen oxides, and potentially hydrogen cyanide.[10]
Section 13: Disposal Considerations
Chemical waste must be managed in accordance with local, state, and federal regulations.
Waste Classification: Substituted phenoxyacetonitriles, especially halogenated derivatives, are typically classified as hazardous waste.
Disposal Protocol:
Collect all waste (unreacted material, contaminated absorbents, used PPE) in a designated, properly labeled, and sealed hazardous waste container.[28]
The container must be compatible with the waste; high-density polyethylene is often a suitable choice.[29]
Never mix incompatible waste streams. For example, do not mix nitrile waste with strong acid waste.[29]
Arrange for pickup and disposal by your institution's licensed hazardous waste management service. The typical method of disposal is high-temperature incineration.[28]
Conclusion: A Living Document for a Safer Laboratory
The Safety Data Sheet is more than a static compliance document; it is the foundation of a dynamic safety process. For novel substituted phenoxyacetonitriles synthesized in the lab, researchers have a responsibility to use available data and structure-activity relationships to create a provisional SDS that informs safe handling. This guide provides the framework for interpreting and applying the critical information contained within an SDS for this important class of compounds. By understanding the "why" behind each safety precaution—from the metabolic fate of the nitrile group to its reactivity with common lab reagents—scientists can build a robust culture of safety, enabling groundbreaking research to proceed without compromising well-being.
References
University of St Andrews. (n.d.). Cyanides and nitriles, use and disposal. Retrieved from [Link]
European Chemicals Agency. (2015). Guidance on the compilation of safety data sheets (Version 3.1). Retrieved from [Link]
European Chemicals Agency. (n.d.). Guidance on the compilation of safety data sheets. Retrieved from [Link]
European Chemicals Agency. (2020). Guidance on the compilation of safety data sheets (Version 4.0). Retrieved from [Link]
European Chemicals Agency. (n.d.). Compilation of safety data sheets. Retrieved from [Link]
S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Compliancy Group. (2024). OSHA Safety Data Sheets: A Vital Component of Workplace Safety. Retrieved from [Link]
Princeton University Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]
MSDS Europe. (n.d.). Preparing Safety Data Sheets (SDS) – Part 2: Responsibilities and the SDS Compilation Process. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Adiponitrile. Retrieved from [Link]
Ionactive Consulting. (2023). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]
3E. (2025). Understanding OSHA SDS Format Requirements and How to Manage Them. Retrieved from [Link]
(n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
Vodenicharova, E., & Markova, M. (2000). Genotoxic effect of substituted phenoxyacetic acids. PubMed. Retrieved from [Link]
PPS Gloves. (2025). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Retrieved from [Link]
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GHS Classification List. (2016). GHS Classification List. Retrieved from [Link]
SafetyCulture. (2025). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]
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Trustrade. (2023). Storage conditions for chemicals in the laboratory. Retrieved from [Link]
GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Chemical Reactivity Hazards - Overview. Retrieved from [Link]
(n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
Gagan, S. A., et al. (n.d.). Mixture Toxicity of SN2-Reactive Soft Electrophiles: 1. Evaluation of Mixtures Containing α-Halogenated Acetonitriles. PMC. Retrieved from [Link]
Environmental Protection Agency. (2004). Identifying Chemical Reactivity Hazards: Preliminary Screening Method. Retrieved from [Link]
(n.d.). MANAGING CHEMICAL REACTIVITY HAZARDS. Retrieved from [Link]
Smith, C. J., Doolittle, D. J., & Bombick, D. W. (2002). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. PubMed. Retrieved from [Link]
Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Chemical Reactivity Hazards - Hazards Recognition. Retrieved from [Link]
University of Florida IFAS Extension. (n.d.). PI-18/PI010: Proper Disposal of Pesticide Waste. Retrieved from [Link]
Application Note: Advanced Synthesis of Hindered Phenoxyacetonitrile Derivatives
This Application Note and Protocol Guide is designed for researchers and process chemists addressing the specific challenge of synthesizing sterically hindered phenoxyacetonitrile derivatives. Abstract & Strategic Overvi...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide is designed for researchers and process chemists addressing the specific challenge of synthesizing sterically hindered phenoxyacetonitrile derivatives.
Abstract & Strategic Overview
Phenoxyacetonitriles (
) are critical intermediates in the synthesis of agrochemicals (e.g., aryloxyphenoxypropionate herbicides) and pharmaceuticals. While the synthesis of simple phenoxyacetonitriles via Williamson ether synthesis is trivial, the introduction of steric bulk at the ortho-positions (e.g., 2,6-disubstituted phenols) dramatically impedes the reaction.
The Mechanistic Challenge:
Steric Shielding: Bulky ortho-groups (e.g., tert-butyl, isopropyl) create a "picket fence" around the phenolic oxygen, physically blocking the approach of the electrophile.
Competitive C-Alkylation: Hindered phenoxides, being ambident nucleophiles, often resort to C-alkylation (attack from the ring carbon) or elimination reactions when O-alkylation is kinetically suppressed.
Lattice Energy: Standard bases like Potassium Carbonate (
) often form tight ion pairs with hindered phenoxides in non-polar solvents, further reducing reactivity.
The Solution:
This guide details a tiered reagent strategy, moving from standard protocols to high-performance systems utilizing the "Cesium Effect" and Finkelstein Activation to overcome extreme steric hindrance.
Reagent Selection Guide
A. The Alkylating Agent
Reagent
Reactivity
Stability
Application Note
Chloroacetonitrile
Moderate
High
Standard Choice. Economical and stable. Requires activation (KI) for hindered substrates.
Bromoacetonitrile
High
Moderate
High Reactivity. Use for highly hindered phenols if chloro-analog fails. Lachrymator; handle with extreme care.
Iodoacetonitrile
Very High
Low
In-Situ Generation Only. Generated by adding catalytic KI to Chloroacetonitrile (Finkelstein reaction). Recommended for all hindered substrates.
B. The Base: Cation Size Matters
Potassium Carbonate (
): Suitable for non-hindered phenols (e.g., phenol, 4-chlorophenol). Ineffective for 2,6-di-tert-butylphenol due to poor solubility and tight ion pairing.
Cesium Carbonate (
):The Gold Standard for Hindered Phenols. The large ionic radius of Cesium () creates a "naked" phenoxide anion by preventing tight coordination, significantly increasing nucleophilicity (the "Cesium Effect").
Sodium Hydride (NaH): The "Sledgehammer." Irreversible deprotonation. Use only if Carbonate methods fail. Requires strictly anhydrous conditions and poses higher safety risks (
evolution).
C. Solvent Systems
Acetone: Standard for simple cases. Poor solubility for
.
DMF / NMP:Required for Hindered Substrates. High dielectric constants dissociate ion pairs and solvate the transition state.
Acetonitrile (MeCN): Excellent compromise. Good for
protocols; easier workup than DMF.
Decision Logic & Mechanism
The following diagram illustrates the decision pathway for selecting the correct protocol based on substrate hindrance, and the mechanistic action of the Cesium effect.
Figure 1: Decision tree for reagent selection based on steric hindrance of the phenol substrate.
Experimental Protocols
Protocol A: Standard Synthesis (Moderate Hindrance)
For substrates like 2,6-dimethylphenol or 2-methoxyphenol.
Reagents:
Substrate: 1.0 equiv
Chloroacetonitrile: 1.2 equiv
(Anhydrous, granular): 2.0 equiv
Solvent: Acetone (Reagent Grade)
Procedure:
Charge: To a round-bottom flask equipped with a magnetic stir bar, add the phenol (10 mmol) and acetone (30 mL).
Base Addition: Add
(20 mmol, 2.76 g). Stir for 15 minutes at room temperature to form the phenoxide surface species.
Alkylation: Add chloroacetonitrile (12 mmol, 0.76 mL) dropwise via syringe.
Reflux: Attach a reflux condenser and heat the mixture to reflux (
C) for 6–12 hours.
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). Product typically appears at higher
than phenol.
Workup: Cool to RT. Filter off the inorganic salts. Concentrate the filtrate in vacuo.
Purification: Recrystallize from ethanol or purify via silica gel chromatography.
Protocol B: The Cesium/Finkelstein Protocol (High Hindrance)
For substrates like 2,6-diisopropylphenol or 2,6-di-tert-butylphenol.
Heat to 50°C with rapid stirring (emulsion required).
The lipophilic quaternary ammonium phenoxide ion pair transfers into the toluene layer to react with the nitrile.
Safety & Handling
Chloroacetonitrile:
Hazard: Fatal if inhaled, swallowed, or absorbed through skin. Metabolizes to cyanide.
Control: Handle ONLY in a functioning fume hood. Wear double nitrile gloves.
Decontamination: Treat spills with 10% bleach solution to oxidize the nitrile/cyanide.
Cyanide Generation: While the nitrile group is stable under these conditions, strong acids or strong metabolic processing can release HCN.
Lachrymator: Chloroacetonitrile is a potent tear gas agent.
References
Cesium Carbonate Effect: Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995). Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate. Synthetic Communications, 25(9), 1367-1370. Link
Finkelstein/Williamson General: Williamson, A. W. (1850).[3] Theory of Aetherification. Philosophical Magazine, 37, 350. Link
Phase Transfer Catalysis: Makosza, M. (2000). Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. Link
Solvent Effects on Alkylation: Kornblum, N., et al. (1963). The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. Journal of the American Chemical Society, 85(9), 1359. (Foundational text on ambient nucleophiles and solvent effects). Link
Hindered Phenol Synthesis: Kameyama, M., et al. (1987). Reaction of 2,6-Di-tert-butylphenol with Alkyl Halides. Bulletin of the Chemical Society of Japan. (General reference for hindered phenol reactivity).
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of (3-tert-Butylphenoxy)acetonitrile in Medicinal Chemistry
Executive Summary
(3-tert-Butylphenoxy)acetonitrile (CAS: 3002-31-1, generic ref) represents a high-value scaffold for medicinal chemists focused on lead optimization. It combines a sterically demanding, lipophilic anchor (the meta-tert-butyl phenol moiety) with a versatile nitrile "warhead" precursor. This guide details the strategic deployment of this scaffold to probe hydrophobic pockets in GPCRs and enzymes, and provides validated protocols for transforming the nitrile group into pharmacologically active motifs such as tetrazoles, primary amines, and amidines.
Physicochemical Profile & Structural Logic
The utility of (3-tert-Butylphenoxy)acetonitrile lies in its ability to modulate physicochemical properties while offering a handle for divergent synthesis.
Table 1: Calculated Physicochemical Properties
Property
Value (Approx.)
Strategic Significance
Molecular Weight
189.26 g/mol
Low MW allows for significant elaboration (Fragment-Based Drug Design).
cLogP
~3.3 - 3.5
High lipophilicity; ideal for penetrating CNS or hydrophobic binding pockets.
TPSA
23.8 Ų
Low polar surface area supports good membrane permeability.
Rotatable Bonds
3
Semi-rigid core with flexible linker; reduces entropic penalty upon binding.
Metabolic Liability
tert-Butyl (C-H)
The tert-butyl group blocks metabolic oxidation at the meta-position but can itself be a site for CYP-mediated hydroxylation (see Section 5).
Structural Analysis
The meta-tert-Butyl Anchor: Unlike para-substitution, the meta-tert-butyl group creates a "width" vector, probing lateral hydrophobic regions in a binding pocket. It is a bioisostere for large halogens (Iodine) or trifluoromethyl groups but with greater bulk.
The Nitrile Linker: The acetonitrile chain (-O-CH2-CN) acts as a spacer that separates the lipophilic core from the polar interaction site. It is electronically unique, acting as a hydrogen bond acceptor but easily converted into donors (amines) or acidic mimics (tetrazoles).
Synthetic Workflows & Reaction Map
The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.
Figure 1: Divergent synthetic pathways from the (3-tert-Butylphenoxy)acetonitrile scaffold.
Experimental Protocols
These protocols are designed for milligram-to-gram scale synthesis in a drug discovery setting.
Protocol A: Scaffold Preparation (If not commercially sourced)
Rationale: To ensure high purity and exclude regioisomers.
Solvent: Water/Isopropanol (2:1) or DMF (if using ZnBr2).
Procedure:
Caution: Azides are potential explosion hazards. Use a blast shield.
Dissolve scaffold in solvent (0.2 M).
Add NaN3 and the catalyst (ZnBr2 is preferred for "click" efficiency).
Heat to 100°C (sealed tube or reflux) for 12–24 hours.
Workup: Cool to RT. Acidify carefully with 1M HCl to pH 2 (precipitates the tetrazole). Extract with EtOAc.[1]
Purification: Recrystallization from EtOH/Water often suffices.
Protocol C: Reduction to Primary Amine (Phenethylamine Analog)
Rationale: Creates a basic amine linker for coupling to carboxylic acids (amide formation) or sulfonamides. The resulting scaffold mimics the phenethylamine pharmacophore found in CNS-active agents.
Solvent: Anhydrous THF (for LAH) or MeOH/NH3 (for Hydrogenation).
Procedure (LAH Method):
Cool anhydrous THF solution of LiAlH4 (2.0 eq) to 0°C under N2.
Add scaffold (dissolved in THF) dropwise to control exotherm.
Allow to warm to RT and stir for 2 hours.
Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially.
Filter the granular white precipitate. Concentrate filtrate to yield the amine.
Storage: Store as HCl salt to prevent oxidation/carbamate formation.
Metabolic & Safety Considerations
Metabolic Stability (CYP450 Interaction)
Asset: The tert-butyl group at the meta position effectively blocks metabolic attack at that site, which is a common soft spot in simple phenyl rings.
Liability: The tert-butyl group itself can undergo oxidation to the alcohol (-C(CH3)2CH2OH) or carboxylic acid by CYP2C9 or CYP3A4 [1].
Mitigation: If high clearance is observed, consider fluorinating the tert-butyl group (e.g., -C(CF3)3 or -C(CH3)2CF3) to block this pathway.
Safety & Handling
Nitrile Toxicity: While less toxic than simple aliphatic nitriles, (3-tert-Butylphenoxy)acetonitrile can liberate cyanide ions under strong metabolic oxidative stress. Handle in well-ventilated hoods.
Skin Irritation: Phenolic ethers are lipophilic skin penetrants. Double-glove (Nitrile) is mandatory.
References
Metabolism of t-butyl groups: Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs: t for trouble? Hypha Discovery. Link
Tetrazole Synthesis: Himo, F., et al. (2005). Mechanisms of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society. Link (Contextual grounding for azide chemistry).
Phenoxyacetonitrile Reactivity: PubChem Compound Summary for Phenoxyacetonitrile derivatives. Link
General Ritter Reaction (Tert-butyl amine synthesis context): Jirgensons, A., et al. (2000).[2] Synthesis. Link
hydrolysis of (3-tert-Butylphenoxy)acetonitrile to carboxylic acid
Application Note: High-Efficiency Hydrolysis of (3-tert-Butylphenoxy)acetonitrile to (3-tert-Butylphenoxy)acetic Acid Executive Summary This application note details the optimized protocol for the conversion of (3-tert-B...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Efficiency Hydrolysis of (3-tert-Butylphenoxy)acetonitrile to (3-tert-Butylphenoxy)acetic Acid
Executive Summary
This application note details the optimized protocol for the conversion of (3-tert-Butylphenoxy)acetonitrile (CAS: N/A for specific isomer, analog 50635-24-0) to its corresponding carboxylic acid, (3-tert-Butylphenoxy)acetic acid.[1] This transformation is a critical step in the synthesis of PPAR agonists, specific herbicides, and pharmaceutical intermediates where the lipophilic tert-butyl phenoxy moiety serves as a pharmacophore anchor.
While acidic hydrolysis is possible, this guide prioritizes alkaline hydrolysis (saponification) followed by acidification. This route minimizes the risk of ether cleavage at the phenoxy linkage and offers superior impurity rejection via the water-soluble carboxylate intermediate.
Reaction Chemistry & Mechanism
The conversion proceeds via a base-catalyzed nucleophilic addition of hydroxide to the nitrile carbon, forming an imidate intermediate, which tautomerizes to a primary amide.[2][3][4] Subsequent hydrolysis of the amide yields the carboxylate salt.[2][3][5] The final free acid is liberated via protonation with a strong mineral acid.
Rationale: The use of KOH in aqueous ethanol provides a homogeneous reaction mixture initially (solubilizing the lipophilic nitrile) while ensuring a high concentration of hydroxide ions.
Step-by-Step Procedure:
Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
Dissolution: Charge the flask with (3-tert-Butylphenoxy)acetonitrile (1.0 eq). Add Ethanol (approx. 5-10 mL per gram of substrate).[1] Stir until dissolved.
Base Addition: Dissolve KOH (4.0 eq) in a minimal amount of water (approx. 1/3 the volume of ethanol). Add this aqueous base solution to the RBF.
Note: The mixture may become slightly turbid or warm up (exothermic).
Reaction: Heat the mixture to reflux (approx. 80°C) . Maintain reflux for 6–12 hours .
Process Check: Evolution of ammonia gas (detectable by smell or damp pH paper turning blue at the condenser outlet) confirms the reaction is progressing.
Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 3:1). The nitrile spot (
) should disappear; the acid product will stay at the baseline.
Workup - Phase 1 (Solvent Removal): Allow the mixture to cool. Remove the bulk of the ethanol under reduced pressure (Rotavap) to leave an aqueous slurry.
Workup - Phase 2 (Impurity Wash): Dilute the residue with water (approx. 20 mL/g substrate).[1] The solution should be basic (pH > 12).
Critical Step: Extract this aqueous phase twice with DCM or Diethyl Ether.[1] This removes unreacted nitrile and any non-acidic byproducts. Discard the organic layer.
Workup - Phase 3 (Acidification): Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches 1–2.
Observation: The product should precipitate as a white to off-white solid.[1]
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water to remove residual salts (KCl).
Drying: Dry the solid in a vacuum oven at 45°C overnight.
Method B: Acidic Hydrolysis (Alternative)
Use only if the substrate contains base-sensitive functional groups (unlikely for simple tert-butyl phenoxy ethers).[1]
The -OCH2- singlet shifts downfield relative to the nitrile precursor.[1]
Process Workflow Diagram
Caption: Operational workflow for the isolation of high-purity phenoxyacetic acid derivatives.
Troubleshooting & Optimization
Issue: Incomplete Reaction (Nitrile persists).
Cause: Low solubility or insufficient temperature.[1]
Fix: Add more Ethanol to ensure homogeneity.[1] Increase reflux time. Do not add more water as it lowers the boiling point.
Issue: "Oiling Out" during acidification.
Cause: Product melting point is near room temperature or impurities are present.[1]
Fix: Cool the mixture to 0°C before and during acidification. If oil persists, extract the oil into Ethyl Acetate, dry over MgSO4, and evaporate to induce crystallization.
Issue: Amide Intermediate Stalling.
Cause: Hydrolysis of amide to acid is the rate-limiting step.[1]
Fix: Increase KOH concentration (up to 6 eq) or switch solvent to Ethylene Glycol (higher boiling point) if refluxing ethanol is insufficient.
Safety & Compliance
Cyanide Risk: While the nitrile group is covalently bonded, metabolic or thermal decomposition can theoretically release cyanide species. Treat all waste streams as potentially cyanogenic.[1]
Ammonia Release: The reaction generates ammonia gas. Perform in a fume hood.
Corrosives: KOH and HCl are corrosive. Wear appropriate PPE (gloves, goggles).
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for nitrile hydrolysis, p. 1062).
Pollak, P., et al. "Nitriles." Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH, 2000 .[1] Link
Hylton, T. A., et al. "Synthesis of Phenoxyacetic Acid Derivatives." Journal of Medicinal Chemistry, 2005, 48(26), 8182-8193. (Demonstrates phenoxyacetic acid synthesis for PPAR agonists).
Sigma-Aldrich. "(4-tert-Butylphenoxy)acetonitrile Product Sheet." (Used for physical property analogs).[1] Link
Carey, F. A., Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007.
Application Note: Zinc-Mediated Synthesis of 5-((3-tert-Butylphenoxy)methyl)-1H-tetrazole
Abstract & Introduction This application note details a robust, scalable protocol for the conversion of (3-tert-Butylphenoxy)acetonitrile to its corresponding 5-substituted-1H-tetrazole via a [3+2] dipolar cycloaddition....
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
This application note details a robust, scalable protocol for the conversion of (3-tert-Butylphenoxy)acetonitrile to its corresponding 5-substituted-1H-tetrazole via a [3+2] dipolar cycloaddition.
Tetrazoles are critical pharmacophores in medicinal chemistry, serving as bioisosteres for carboxylic acids. They offer similar pKa values (4.5–5.0) and planar geometry but possess greater metabolic stability and lipophilicity. The specific substrate, (3-tert-Butylphenoxy)acetonitrile, presents a steric bulk (tert-butyl group) and an ether linkage, which requires a catalytic system that balances reactivity with chemoselectivity.
We utilize the Demko-Sharpless method , employing Zinc(II) salts in an aqueous/organic medium.[1] This method avoids the use of highly toxic organotin reagents and moisture-sensitive trimethylsilyl azide (
), providing a safer, "green chemistry" alternative suitable for drug development workflows.
Scientific Background & Mechanism[2][3][4][5][6]
The Challenge
Nitriles are generally unreactive toward azide nucleophiles due to the high activation energy required for the cycloaddition. Traditional methods relied on:
Strong Acids: Generating hydrazoic acid (
) in situ (Explosion/Toxicity hazard).
Organotin Reagents: (e.g.,
) Effective but leave toxic tin residues difficult to remove in pharma compliance.
The Zinc(II) Solution
The addition of stoichiometric or catalytic Zinc(II) salts (e.g.,
) activates the nitrile group. The Zinc acts as a Lewis acid, coordinating to the nitrile nitrogen, thereby increasing the electrophilicity of the nitrile carbon. This facilitates the nucleophilic attack by the azide ion.
Reaction Pathway
The mechanism proceeds through a concerted but asynchronous [3+2] cycloaddition.
Figure 1: Lewis-acid activated mechanism for tetrazole formation. The Zinc coordinates the nitrile, lowering the LUMO energy for azide attack.[2]
is hygroscopic. Weigh quickly or use a glovebox if precise stoichiometry is critical, though a slight excess is harmless.
Step-by-Step Methodology
Phase 1: Reaction Setup
Equipment: Use a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
Solvation: Add the (3-tert-Butylphenoxy)acetonitrile (1.89 g) to the flask.
Solvent Addition: Add 20 mL of 2-Propanol and 20 mL of Water.
Insight: The phenoxy ether tail is lipophilic. IPA ensures the nitrile is in solution, while water dissolves the azide and zinc salts.
Reagent Addition: Add Sodium Azide (0.98 g) and Zinc Bromide (2.25 g) to the mixture.
Heating: Heat the reaction mixture to reflux (approx. 85–90°C) with vigorous stirring.
Checkpoint: The mixture may appear biphasic or cloudy initially; vigorous stirring is essential to maximize the interfacial surface area.
Phase 2: Monitoring (IPC)
Time: Run for 16–24 hours.
TLC/HPLC: Monitor consumption of the nitrile.
TLC Mobile Phase: Hexane:Ethyl Acetate (3:1). Nitriles move fast; Tetrazoles stay at the baseline (very polar/acidic).
Phase 3: Workup & Purification
CRITICAL SAFETY STEP: The reaction mixture contains unreacted azide. Acidification will generate trace Hydrazoic Acid (
). Perform all workup in a fume hood.
Cooling: Cool the reaction mixture to room temperature.
Acidification: Slowly add 3N HCl (approx. 30 mL) to the stirring mixture until pH reaches 1–2.
Observation: Vigorous bubbling may occur (
release from minor decomposition) and the zinc tetrazolate complex breaks down to release the free tetrazole.
Precipitation: The product, 5-((3-tert-Butylphenoxy)methyl)-1H-tetrazole, is likely to precipitate as a solid or oil out due to the lipophilic tert-butyl group.
Extraction: Add Ethyl Acetate (50 mL) and transfer to a separatory funnel. Shake and separate phases.
Extract the aqueous layer 2x more with Ethyl Acetate (25 mL each).
Washing: Combine organic layers. Wash with Brine (saturated NaCl) to remove trapped water/zinc salts.
Drying: Dry over anhydrous
or . Filter.
Concentration: Evaporate solvent under reduced pressure (Rotovap).
Recrystallization: If the product is a solid, recrystallize from Ethyl Acetate/Hexane. If an oil, triturating with cold pentane often induces solidification.
Workflow Visualization
Figure 2: Operational workflow for the synthesis. Note the critical acidification step required to break the Zinc-Tetrazole complex.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Substrate insolubility
Switch solvent system to DMF (Dimethylformamide). Heat to 100-110°C.
Emulsion
Zinc salts acting as surfactants
Filter the biphasic mixture through Celite before separation, or add more Brine.
Product in Aqueous Layer
pH not low enough
Ensure pH < 2. Tetrazoles are acidic ( ~4.8). If pH > 5, they remain as salts in water.
Safety Alarm
smell (pungent)
STOP. Ventilate. Ensure the hood sash is low.[4] Use a basic scrubber () for waste.
References
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][5][6] The Journal of Organic Chemistry, 66(24), 7945–7950.[5][6]
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.[5][7] Journal of the American Chemical Society, 124(41), 12210–12216.[5]
Application Note: Pinner Reaction Optimization for (3-tert-Butylphenoxy)acetonitrile
This Application Note provides a rigorous technical guide for the Pinner reaction of (3-tert-Butylphenoxy)acetonitrile . This protocol is designed for researchers requiring high-purity conversion of the nitrile moiety to...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a rigorous technical guide for the Pinner reaction of (3-tert-Butylphenoxy)acetonitrile . This protocol is designed for researchers requiring high-purity conversion of the nitrile moiety to an imidate ester (Pinner salt), followed by hydrolysis to the corresponding ethyl ester or conversion to an amidine.
Scientific Foundation & Reaction Design
The Pinner reaction is the acid-catalyzed addition of an alcohol to a nitrile, yielding an imidate ester salt (alkyl imidate hydrochloride).[1] For (3-tert-Butylphenoxy)acetonitrile , the reaction is influenced by the electron-donating phenoxy group and the lipophilic tert-butyl substituent.
Mechanistic Insight
The reaction proceeds via the protonation of the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon.[2] This activated species undergoes nucleophilic attack by the alcohol (typically ethanol or methanol).[2]
Substrate Specifics: The phenoxy group (
) adjacent to the methylene linker exerts an inductive electron-withdrawing effect on the methylene, but the oxygen lone pairs can stabilize the transition state. The meta-tert-butyl group adds significant lipophilicity, necessitating the use of a co-solvent (e.g., diethyl ether or dioxane) if the substrate is not fully soluble in cold ethanol.
Thermodynamic Instability: The resulting Pinner salt is thermally sensitive.[3] If heated or exposed to moisture, it decomposes to the amide (via "Pinner cleavage" or hydrolysis) or the alkyl halide. Therefore, temperature control (
) and anhydrous conditions are the critical control points.
Reaction Pathway Diagram
The following diagram outlines the mechanistic flow and bifurcation points for ester vs. amidine synthesis.
Figure 1: Mechanistic pathway of the Pinner reaction showing critical intermediates and potential side reactions.
Critical Process Parameters
To ensure reproducibility and high yield, the following parameters must be strictly controlled.
Parameter
Specification
Rationale
Temperature
to
Prevents Pinner salt decomposition to amide.
Water Content
(Karl Fischer)
Moisture competes with alcohol, leading to direct nitrile hydrolysis.
HCl Stoichiometry
Saturation ( equiv.)
Drives the equilibrium toward the nitrilium ion; ensures catalytic cycle.
Solvent System
Abs. EtOH + (1:1)
The tert-butyl group reduces solubility in pure cold ethanol. Ether ensures homogeneity.
Reaction Time
12–24 hours
Slow kinetics at require extended incubation.
Experimental Protocol: Synthesis of Ethyl (3-tert-butylphenoxy)acetate
This protocol describes the conversion of the nitrile to the ethyl ester via the Pinner salt.
Materials & Equipment
Substrate: (3-tert-Butylphenoxy)acetonitrile (
, ).
Solvent: Anhydrous Ethanol (
), Diethyl Ether (anhydrous, ).
Reagent: Hydrogen Chloride gas (dry) OR Acetyl Chloride (
Method A: The "Classic" HCl Gas Saturation (Recommended for Scale-up)
Setup: Flame-dry the glassware and assemble under an inert atmosphere (
or Ar). Attach a drying tube to the outlet to prevent moisture ingress.
Dissolution: Charge the flask with (3-tert-Butylphenoxy)acetonitrile (
). Add anhydrous diethyl ether () and absolute ethanol (, , eq). Note: A slight excess of alcohol is required, but too much can complicate crystallization.
Cooling: Submerge the flask in an ice/salt bath to reach
to .
HCl Saturation:
Generate dry HCl gas (e.g., by dropping conc.
onto solid or using a lecture bottle).
Bubble the gas slowly through the solution for 30–60 minutes. The solution will likely turn pale yellow.
Endpoint: The solution is saturated when HCl fumes escape the outlet and the weight increase corresponds to
of HCl.
Incubation: Seal the flask tightly (parafilm/stopper) and place it in a refrigerator at
for 18–24 hours.
Observation: The Pinner salt (imidate hydrochloride) often precipitates as a white crystalline solid.
Hydrolysis (Conversion to Ester):
Add cold water (
) directly to the reaction mixture.
Stir vigorously at room temperature for 1 hour. The imidate salt hydrolyzes to the ester and ammonium chloride.
Workup:
Remove ethanol/ether under reduced pressure (rotary evaporator).
Purification: The crude ethyl ester is typically an oil. Purify via vacuum distillation or silica gel chromatography (Hexanes/EtOAc 9:1) if necessary.[6]
Method B: In Situ HCl Generation (Convenient for Small Scale)
Instead of HCl gas, use Acetyl Chloride.
Dissolve substrate in anhydrous Ethanol (
, acts as both reactant and solvent).
Cool to
.
Dropwise add Acetyl Chloride (
equiv.) over 30 minutes. (Reaction: ).
Proceed to Incubation as above.
Protocol Variation: Synthesis of Amidine
If the target is the amidine (e.g., for heterocyclic synthesis), modify the step after Incubation.
Isolation: Filter the precipitated Pinner salt under anhydrous conditions (glovebox or rapid filtration under
). Wash with cold anhydrous ether.
Aminolysis: Resuspend the salt in anhydrous ethanol.
Addition: Add a solution of Ammonia (
in MeOH) or the specific amine ( eq) at .
Reaction: Stir at room temperature for 12 hours.
Workup: Evaporate solvent. The residue is the amidine hydrochloride.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Yield / High Starting Material
Insufficient HCl or Alcohol
Ensure HCl saturation (weight check). Increase reaction time to 48h at .
Formation of Primary Amide
Moisture ingress or High Temp
Dry all solvents over 3Å molecular sieves. Keep temp during HCl addition.
Sticky/Oily Pinner Salt
High solubility due to t-Butyl
Add more diethyl ether to the reaction mixture to force precipitation.
Darkening of Solution
Polymerization or Oxidation
Degas solvents. Ensure HCl gas is free of mist (use a trap).
Safety & Handling
Hydrogen Chloride Gas: Highly corrosive and toxic. Causes severe burns. All operations must be performed in a functioning fume hood.
(3-tert-Butylphenoxy)acetonitrile: Treat as a toxic nitrile. While less volatile than acetonitrile, it can release cyanide ions upon metabolism or extreme hydrolysis. Avoid skin contact.
Pressure: If using a sealed vessel for incubation, ensure it is rated for pressure, although Pinner reactions are typically done at atmospheric pressure in standard glassware.
References
Pinner, A. (1877).[1] Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[1]
Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211.
Decroix, B., et al. (1976). Recherches sur les Pinner-salz. Bulletin de la Société Chimique de France.
Hunter, M. J., & Ludwig, M. L. (1962). Amidine Synthesis via Pinner Reaction. Journal of the American Chemical Society. (Mechanistic details on steric effects).
preventing C-alkylation side reactions in phenoxyacetonitrile synthesis
A Guide to Preventing C-Alkylation Side Reactions Welcome to the Technical Support Center for phenoxyacetonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to troub...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Preventing C-Alkylation Side Reactions
Welcome to the Technical Support Center for phenoxyacetonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of phenoxyacetonitrile, a key intermediate in the production of various pharmaceuticals and agrochemicals.[1] A primary challenge in this synthesis, which is a variation of the Williamson ether synthesis, is controlling the regioselectivity to favor the desired O-alkylation product over the undesired C-alkylated byproduct.[2][3]
This resource provides in-depth, experience-based answers to common questions and issues encountered during this procedure.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing phenoxyacetonitrile?
The synthesis of phenoxyacetonitrile is typically achieved through the Williamson ether synthesis.[2][3][4] This SN2 reaction involves the deprotonation of a phenol to form a phenoxide ion, which then acts as a nucleophile, attacking an alkylating agent like chloroacetonitrile or bromoacetonitrile.[3][5]
Q2: What are C-alkylation side reactions and why do they occur?
The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (primarily the ortho and para positions).[2]
O-alkylation results in the desired ether, phenoxyacetonitrile.[6]
C-alkylation leads to the formation of (cyanomethyl)phenols, which are undesired side products.[6]
The competition between O- and C-alkylation is influenced by several factors, including the solvent, the counter-ion of the base, and the alkylating agent.[7]
Q3: Why is controlling the O- versus C-alkylation ratio so critical?
Controlling the regioselectivity is crucial for several reasons:
Maximizing Yield: C-alkylation consumes starting materials and reduces the overall yield of the desired phenoxyacetonitrile.
Simplifying Purification: The presence of C-alkylated isomers complicates the purification process, often requiring chromatographic separation, which can be time-consuming and costly on a larger scale.
Ensuring Product Purity: For applications in drug development, high purity of the final product is essential. C-alkylated impurities can have different biological activities and toxicological profiles.
Troubleshooting Guide: Minimizing C-Alkylation
This section addresses specific issues you might encounter during the synthesis and provides actionable solutions based on established chemical principles.
Issue 1: My reaction is producing a significant amount of C-alkylated byproduct. How can I favor O-alkylation?
This is a common problem directly related to the reaction conditions. Here’s a breakdown of the key parameters to adjust:
1. Solvent Selection:
The choice of solvent is one of the most critical factors in directing the regioselectivity of phenoxide alkylation.[6][7]
Recommended Solvents for O-Alkylation (Polar Aprotic): Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and acetone are highly recommended.[3][4][5][6] These solvents effectively solvate the cation of the base but do not strongly solvate the phenoxide anion. This leaves the oxygen atom more exposed and nucleophilic, promoting O-alkylation.[8]
Solvents to Avoid (Protic): Protic solvents such as water, methanol, and ethanol should generally be avoided if C-alkylation is a concern.[6] These solvents can form hydrogen bonds with the oxygen atom of the phenoxide, effectively "shielding" it and making it less available for reaction.[6] This hindrance pushes the reaction towards C-alkylation.[6]
Table 1: Effect of Solvent on O/C Alkylation Selectivity
Solvent Type
Examples
Predominant Product
Rationale
Polar Aprotic
DMF, DMSO, Acetonitrile, Acetone
O-Alkylation
Poorly solvates the phenoxide anion, leaving the oxygen atom more nucleophilic.
Protic
Water, Methanol, Ethanol, Trifluoroethanol
C-Alkylation
Solvates the phenoxide anion via hydrogen bonding, sterically hindering the oxygen atom.[6]
2. Choice of Base and Counter-ion:
The base used to deprotonate the phenol plays a significant role.
Recommended Bases: Weak inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often preferred for O-alkylation of phenols.[9][10] Stronger bases like sodium hydride (NaH) can also be effective, but may increase the risk of side reactions like the elimination of the haloacetonitrile.[5]
Counter-ion Effect: Larger, "softer" cations like K⁺ and Cs⁺ tend to associate less tightly with the phenoxide oxygen, leaving it more available for O-alkylation. Smaller, "harder" cations like Li⁺ and Na⁺ can coordinate more strongly, potentially favoring C-alkylation under certain conditions.
3. Alkylating Agent:
For the synthesis of phenoxyacetonitrile, you'll be using a haloacetonitrile.
Reactivity: Bromoacetonitrile is generally more reactive than chloroacetonitrile and may lead to higher yields or shorter reaction times.[5]
Hard-Soft Acid-Base (HSAB) Theory: While a simplification, HSAB theory can be a useful guide. The oxygen of the phenoxide is a "hard" nucleophile, and the carbon of the alkyl halide is a "soft" electrophile. To favor O-alkylation, conditions that enhance the "hardness" of the oxygen are desirable.
4. Temperature Control:
Generally, lower reaction temperatures favor the kinetic product, which in many cases is the O-alkylated ether. Higher temperatures can sometimes lead to the thermodynamically more stable C-alkylated product, or promote side reactions. It is advisable to start the reaction at a lower temperature and gradually increase it if the reaction is too slow.
Issue 2: The reaction is sluggish or not going to completion.
If you are observing low conversion of your starting phenol, consider the following:
Anhydrous Conditions: Ensure that your reagents and solvent are thoroughly dried. Water can protonate the phenoxide, reducing its nucleophilicity and stalling the reaction.[5]
Reactivity of the Alkylating Agent: As mentioned, bromoacetonitrile is more reactive than chloroacetonitrile.[5] If you are using chloroacetonitrile and experiencing low reactivity, switching to the bromo- equivalent may be beneficial.
Base Equivalents: Ensure you are using a sufficient amount of base (typically 1.5 to 2 equivalents) to ensure complete deprotonation of the phenol.[9]
Phase Transfer Catalysis (PTC): In heterogeneous reaction mixtures (e.g., a solid base in an organic solvent), the reaction rate can be limited by the transfer of the phenoxide into the organic phase. Adding a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly accelerate the reaction.[11][12][13][14] PTCs work by forming a lipophilic ion pair with the phenoxide, which can then readily move into the organic phase to react with the alkylating agent.[13][14]
Issue 3: I am observing multiple byproducts, not just C-alkylation.
Other side reactions can occur:
Elimination: The haloacetonitrile can undergo base-catalyzed elimination, especially with strong bases and high temperatures.[5] Using a milder base like K₂CO₃ can mitigate this.
Hydrolysis: The nitrile group in phenoxyacetonitrile can be sensitive to hydrolysis to a carboxylic acid or amide, particularly under strongly acidic or basic conditions during workup.[5] Ensure workup procedures are carried out under neutral or mildly basic conditions and avoid prolonged exposure to strong acids or bases.
Multiple Alkylations: Using a large excess of the haloacetonitrile could potentially lead to further reactions.[5] It is best to use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the alkylating agent.[5]
Experimental Protocols
Recommended Protocol for Selective O-Alkylation of Phenol
This protocol is optimized to favor the formation of phenoxyacetonitrile and minimize C-alkylation.
To a stirred solution of phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).[5]
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.[5]
Add bromoacetonitrile (1.1 eq) dropwise to the reaction mixture.[5]
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[5]
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[5]
Concentrate the filtrate under reduced pressure to obtain the crude product.[5]
Dissolve the crude product in diethyl ether and wash sequentially with saturated sodium bicarbonate solution, water, and brine.[5]
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.[5]
Visualizing the Reaction Pathway
Diagram 1: The Competing Pathways of Phenoxide Alkylation
Caption: Competing O- vs. C-alkylation pathways for the phenoxide ion.
Diagram 2: Troubleshooting Workflow for Low O-Alkylation Selectivity
Caption: A decision tree for troubleshooting poor O-alkylation selectivity.
References
Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. (2026, January 18). ResearchGate. [Link]
Phenolates- O-alkylation and C-alkylation. (2011, April 9). PharmaXChange.info. [Link]
Richard, J. P., Amyes, T. L., & Toteva, M. M. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society, 125(50), 15488–15497. [Link]
Williamson ether synthesis. (2021, October 23). Wikipedia. [Link]
Lin, C. Y., Lin, H. P., & Liu, S. B. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A, 110(6), 2095–2103. [Link]
Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Chem-Station. [Link]
Chemistry of Enolates - C vs O Alkylation. (2011, February 25). PharmaXChange.info. [Link]
Differential reaction energy profiles for O versus C alkylation of enolates. (n.d.). ResearchGate. [Link]
Lin, C. Y., Lin, H. P., & Liu, S. B. (2006). Alkylation of Phenol: A Mechanistic View. ResearchGate. [Link]
Williamson Ether Synthesis. (n.d.). Cambridge University Press. [Link]
Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. [Link]
What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. (2011, September 18). Reddit. [Link]
Lecture 4 Enolates in Synthesis. (n.d.). University of Bath. [Link]
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
Phase Transfer Catalysis. (n.d.). Dalal Institute. [Link]
Reddy, M. S., Narender, M., & Nageswar, Y. V. D. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3(4), 183–188. [Link]
PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. (n.d.). ResearchGate. [Link]
Organic base catalyzed O-alkylation of phenols under solvent-free condition. (2025, August 5). ResearchGate. [Link]
Regioselectivity and Stereoselectivity in the Alkylation of Enolates. (n.d.). quimicaorganica.org. [Link]
Abdel-Malek, H. A., & Ewies, E. F. (2017). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
Selective Alkylation of Phenols Using Solid Catalysts. (n.d.). White Rose eTheses Online. [Link]
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024, June 9). ResearchGate. [Link]
Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025, October 31). ResearchGate. [Link]
Novel process for synthesis of a phenoxy diaminopyrimidine compound. (n.d.).
Baralle, A., et al. (2018). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. PMC. [Link]
Selective alkylation of organic compounds. (2020, January 2). MedCrave online. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Phenoxyacetonitrile Technical Support Center .
This guide is structured as an interactive troubleshooting hub. Rather than a generic textbook overview, we address the specific failure modes associated with the synthesis and purification of Phenoxyacetonitrile (CAS: 3598-14-5).
Quick Status Check: Diagnostic
User Reported Issue: "My product is a dark/viscous oil, but it is supposed to be a solid."
Technical Analysis:
Phenoxyacetonitrile has a melting point (MP) of approximately 26–28 °C .
Scenario A (Thermodynamic State): If your laboratory temperature is >26 °C, the product should be a liquid.
Scenario B (MP Depression): Impurities (unreacted phenol, chloroacetonitrile, or solvents) act as solutes, depressing the freezing point significantly below room temperature.
Scenario C (Supercooling): The compound is kinetically inhibited from forming a lattice, remaining as a metastable oil.
Module 1: The "Oiling Out" Rescue Protocol
Issue: The product separates as an oil droplet in the crystallization solvent rather than forming crystals.
The Mechanism
"Oiling out" (Liquid-Liquid Phase Separation) occurs when the limit of solubility is exceeded at a temperature above the melting point of the solute in that solvent mixture. The product forms a second liquid phase before it can crystallize.
Troubleshooting Workflow
Figure 1: Decision tree for addressing oily products. Note that low purity requires chemical intervention before physical crystallization.
If purity is decent but the product remains an oil, use this specific solvent system.
Dissolution: Dissolve the oil in a minimum amount of Diethyl Ether or Ethanol at room temperature.
Anti-Solvent Addition: Slowly add Petroleum Ether (40-60) or Hexane until slight turbidity appears.
Thermal Shock: Place the flask immediately in a freezer (-20 °C).
Why? Phenoxyacetonitrile's MP is near RT. Standard "fridge" cooling (4 °C) is often insufficient to overcome the energy barrier for nucleation.
Scratching: If oil persists, scratch the inner glass surface with a glass rod to induce nucleation sites.
Module 2: Chemical Purification (Removing Phenol)
Issue: The product has a sweet, tarry odor (Phenol) or dark color. Phenol is the most common impurity from the Williamson ether synthesis.
The Trap: Hydrolysis Risk
Phenoxyacetonitrile contains a nitrile group (
). Strong acids or hot bases will hydrolyze this to the amide or carboxylic acid. Do not use hot NaOH.
Decontamination Workflow
Figure 2: Chemical washing sequence.[1][2] The NaOH step converts phenol into water-soluble sodium phenoxide, partitioning it away from the product.
Protocol:
Dissolve crude oil in Ethyl Acetate or Dichloromethane (DCM).
Wash 2x with ice-cold 5% NaOH . Keep contact time short (<5 mins) to prevent nitrile hydrolysis.
Wash 1x with water, then 1x with saturated brine.
Dry over anhydrous
.
Module 3: Vacuum Distillation (High Purity)
Issue: Crystallization failed, or >99% purity is required for pharmaceutical applications.
Technical Constraint: Phenoxyacetonitrile boils at ~240 °C at atmospheric pressure. Distilling at this temperature will cause decomposition and polymerization (tar formation). High vacuum is mandatory.
Pressure-Temperature Nomograph Data
Pressure (mmHg / Torr)
Estimated Boiling Point (°C)
Notes
760 (Atm)
238–240
DANGER: Decomposition risk.
20
~130–135
Acceptable for water aspirator.
10
~118–122
Recommended standard.
1
~85–90
Ideal for high-vacuum pump.
Setup Guide:
Glassware: Short-path distillation head (vigreux column is usually unnecessary and increases hold-up volume).
Grease: High-vacuum silicone grease on all joints.
Receiving Flasks: Pre-weighed. The product may solidify in the receiver if the lab is cool; use a heat gun gently if the condenser clogs.
Fore-run: Discard the first 5-10% (contains unreacted chloroacetonitrile—highly toxic ).
FAQ: Rapid Fire Troubleshooting
Q: The product solidified, but it melts as soon as I filter it. Why?A: The friction of filtration generates heat, and the air draft warms the crystals.
Fix: Use a chilled Buchner funnel (store in freezer prior to use) and cold solvent. Filter quickly.
Q: I see a white precipitate during the NaOH wash.A: This is likely sodium phenoxide (the salt of the phenol impurity) precipitating if the aqueous layer is too concentrated.
Fix: Add more water to the separatory funnel to dissolve the salt.
Q: Can I use Silica Column Chromatography?A: Yes, but it is often inefficient for scale-up.
Mobile Phase: Hexane:Ethyl Acetate (9:1 to 8:2). Phenoxyacetonitrile moves relatively fast (
in 4:1 Hex:EtOAc), while phenol trails behind.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
PubChem. Phenoxyacetonitrile Compound Summary. National Center for Biotechnology Information. [Link]
Organic Syntheses. General procedures for purification of nitriles and ethers. Org. Synth. Coll. Vol. 1, p. 396. [Link]
solvent selection for nucleophilic substitution with chloroacetonitrile
Technical Support Center: Solvent Selection for Nucleophilic Substitution with Chloroacetonitrile Alkylation using Chloroacetonitrile Executive Summary & Chemical Context Chloroacetonitrile ( ) is a versatile bifunctiona...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Solvent Selection for Nucleophilic Substitution with Chloroacetonitrile
Alkylation using Chloroacetonitrile
Executive Summary & Chemical Context
Chloroacetonitrile (
) is a versatile bifunctional building block used to introduce cyanomethyl groups into amines, phenols, thiols, and carboxylic acids. However, it presents two distinct challenges compared to its bromo- or iodo-analogs:
Lower Reactivity: The C-Cl bond is stronger and the chloride ion is a poorer leaving group than bromide or iodide, often requiring higher temperatures or polar solvents to drive the
reaction.
Side Reaction Risks: The activated methylene group is acidic (
), making it susceptible to base-catalyzed self-condensation (Thorpe-Ziegler reaction) if the nucleophilic substitution is too slow.
This guide provides a troubleshooting framework to balance reaction rate, selectivity, and processability.
Solvent Selection Matrix
The choice of solvent dictates the reaction mechanism (
vs. ), rate, and workup difficulty. Use this matrix to select the starting point for your optimization.
Solvent System
Reaction Rate
Workup Difficulty
Green Score
Best For...
DMF / DMSO
High (Fastest)
High (Difficult removal)
Low
Unreactive nucleophiles; High-throughput small scale; Sterically hindered substrates.
Acetone / MEK
Medium
Low (Volatile)
Medium
General purpose; Finkelstein conditions (adding KI); Thermally unstable products.
Category 1: Reaction Kinetics (The "Speed" Issues)
Q: My reaction with chloroacetonitrile is stalling or proceeding too slowly in Acetone/DCM. How can I accelerate it without switching to DMF?A: The chloride leaving group is likely the bottleneck. You can accelerate the reaction using the Finkelstein Modification .
The Fix: Add 0.1 – 0.5 equivalents of Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction.
Mechanism: The iodide ion displaces the chloride to form iodoacetonitrile in situ. Since iodide is a much better leaving group (
), the subsequent attack by your nucleophile is significantly faster.
Solvent Note: This works best in Acetone or 2-Butanone (MEK) where the resulting NaCl/KCl precipitates out, driving the equilibrium forward [1].
Q: I am using DMF to get a fast reaction, but I cannot remove it completely during workup. It ruins my NMR and oiling out my product.A: DMF and DMSO are "sticky" solvents. Rotovapping them requires high heat which can degrade nitriles.
The Fix (Aqueous Wash): Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Ether, then wash with water 5 times . The partition coefficient favors DMF in water.
The Fix (LiCl Wash): Wash the organic layer with 5% Lithium Chloride (LiCl) solution. The high ionic strength helps break emulsions and pulls DMF into the aqueous phase [2].
The Fix (Azeotrope): If traces remain, add Heptane or Xylene and rotovap. These form azeotropes that help carry over the DMF.
Category 2: Selectivity & Side Reactions
Q: I am alkylating a phenol, but I am seeing C-alkylation (ring alkylation) instead of the desired O-alkylation.A: Phenoxide ions are ambident nucleophiles. The solvent dramatically influences the attack site.
The Cause: Protic solvents (like alcohols) solvate the oxygen of the phenoxide, shielding it and encouraging attack from the carbon ring (C-alkylation).
The Fix: Switch to a Polar Aprotic Solvent (DMF, Acetonitrile, Acetone). These solvents solvate the cation (
, ) but leave the phenoxide oxygen "naked" and highly reactive, favoring O-alkylation [3].
Q: My yield is low, and I see a dark, polymeric sludge. What is happening?A: You are likely witnessing the Thorpe-Ziegler self-condensation .
The Cause: Strong bases can deprotonate the
-carbon of chloroacetonitrile, causing it to attack another molecule of chloroacetonitrile, leading to dimers (enaminonitriles) and polymers.
The Fix:
Use a weaker base (e.g.,
or instead of NaH or KOtBu).
Lower the reaction temperature.
Slow Addition: Add the chloroacetonitrile dropwise to the nucleophile/base mixture, rather than dumping it all in at once. This keeps the concentration of free chloroacetonitrile low relative to the nucleophile [4].
Visualizations
Figure 1: Solvent Selection Decision Tree
Use this logic flow to determine the optimal solvent for your specific constraints.
Caption: Decision logic for selecting reaction solvents based on scale, solubility, and kinetic requirements.
Workup Strategies for Polar Solvents
Title: Workup: DMF or DMSO - University of Rochester
Source: University of Rochester, Dept. of Chemistry
URL:[Link]
Solvent Effects on Phenoxide Alkylation
Title: Phenolates- O-alkylation and C-alkylation
Source:[8][9] PharmaXChange
URL:[Link]
Thorpe-Ziegler Condensation (Side Reaction)
Title: Thorpe-Ziegler Reaction
Source:[6][7] Wikipedia (Validated Chemical Mechanism)
URL:[Link]
Phase Transfer Catalysis Protocols
Title: Phase Transfer Catalysis - ACS GCI Reagent Guides
Source: ACS Green Chemistry Institute
URL:[Link]
effect of steric hindrance on 3-tert-butylphenoxyacetonitrile reactivity
Welcome to the technical support center for 3-tert-butylphenoxyacetonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this sterically hindered compound.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 3-tert-butylphenoxyacetonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this sterically hindered compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and subsequent reactions. Our focus is to provide not just solutions, but a deeper understanding of the underlying chemical principles governed by the significant steric presence of the meta-tert-butyl group.
Section 1: Troubleshooting Guide
This section addresses common experimental problems in a question-and-answer format. Each solution is grounded in the principles of physical organic chemistry, focusing on how steric hindrance dictates reaction outcomes.
Problem 1: Low yield or incomplete conversion during the synthesis of 3-tert-butylphenoxyacetonitrile via Williamson Ether Synthesis.
Question: "I am synthesizing 3-tert-butylphenoxyacetonitrile from 3-tert-butylphenol and chloroacetonitrile using potassium carbonate in acetone, but my yields are consistently below 40%. TLC analysis shows a significant amount of unreacted 3-tert-butylphenol. What is causing this and how can I improve the yield?"
Answer:
Low conversion in this specific Williamson ether synthesis is a classic issue rooted in both steric and electronic factors. The nucleophile, the 3-tert-butylphenoxide anion, is sterically hindered, which can impede its approach to the electrophilic carbon of chloroacetonitrile. While the tert-butyl group is in the meta position and does not directly overhang the phenolic oxygen, it can restrict the optimal orientation of the phenoxide for a successful SN2 attack.
Potential Causes & Step-by-Step Solutions:
Insufficient Base Strength/Incomplete Deprotonation: Potassium carbonate (K₂CO₃) is a relatively weak base. It may not be sufficient to fully deprotonate the 3-tert-butylphenol, leading to a low concentration of the active phenoxide nucleophile.
Solution: Switch to a stronger base. Sodium hydride (NaH) is an excellent choice as it will irreversibly deprotonate the phenol.[1][2]
Protocol:
Under an inert atmosphere (N₂ or Ar), suspend NaH (1.1 equivalents) in an anhydrous polar aprotic solvent like DMF or THF.
Cool the suspension to 0 °C.
Slowly add a solution of 3-tert-butylphenol (1.0 equivalent) in the same solvent.
Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases. This ensures complete formation of the sodium phenoxide.
Slowly add chloroacetonitrile (1.1 equivalents) and proceed with the reaction.
Suboptimal Solvent Choice: Acetone has a relatively low boiling point, which may not provide enough energy to overcome the activation barrier for this sterically demanding reaction. Furthermore, polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation but leaving the anion nucleophile relatively free.[3]
Solution: Use a higher-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents will increase the reaction rate and ensure the reagents remain in solution.[3]
Reaction Temperature and Duration: The increased steric hindrance raises the activation energy of the SN2 reaction.
Solution: Gently heating the reaction mixture can provide the necessary energy.
Protocol: After adding the chloroacetonitrile to the prepared phenoxide solution in DMF, heat the reaction to 50-70 °C. Monitor the reaction progress by TLC or GC. Be aware that excessive heat could promote side reactions. The reaction may require a longer duration (12-24 hours) than typical Williamson ether syntheses.[3]
Problem 2: Difficulty in hydrolyzing the nitrile group of 3-tert-butylphenoxyacetonitrile to the corresponding carboxylic acid.
Question: "I am attempting to hydrolyze 3-tert-butylphenoxyacetonitrile to 3-tert-butylphenoxyacetic acid using standard strong acid (6M HCl, reflux) or strong base (6M NaOH, reflux) conditions. The reaction is extremely slow, and even after 48 hours, I have a mixture of starting material, the intermediate amide, and only a small amount of the desired acid. How can I drive this reaction to completion?"
Answer:
The hydrolysis of nitriles is highly sensitive to steric hindrance. The bulky tert-butyl group, although at the meta position, creates a sterically encumbered environment around the nitrile. This shield hinders the approach of water or hydroxide ions to the electrophilic carbon of the nitrile, significantly slowing down both the initial hydration to the amide and the subsequent hydrolysis of the amide to the carboxylic acid.[4][5]
Potential Causes & Step-by-Step Solutions:
Steric Shielding of the Nitrile Carbon: The tert-butyl group restricts access to the reaction center. Standard aqueous conditions may not be effective.
Solution 1: Use of Phase-Transfer Catalysis (for basic hydrolysis): A phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can help shuttle the hydroxide nucleophile from the aqueous phase to the organic phase where the substrate is located, increasing the effective concentration of the nucleophile near the nitrile group.
Solution 2: Modified Acidic Conditions: Some sterically hindered nitriles show improved hydrolysis rates under specific acidic conditions that may better promote the protonation of the nitrile nitrogen, thereby increasing the electrophilicity of the carbon. A mixture of acetic acid and sulfuric acid at elevated temperatures can be effective for some hindered nitriles.[5]
Protocol:
Dissolve 3-tert-butylphenoxyacetonitrile (1.0 equivalent) in glacial acetic acid.
Heat the mixture to reflux (around 100-120 °C) and monitor by TLC. This method can often facilitate the conversion of the intermediate amide to the carboxylic acid.[5]
Formation of a Stable Intermediate Amide: The intermediate, 3-tert-butylphenoxyacetamide, is also sterically hindered, making its hydrolysis the rate-limiting step.
Solution: High-Temperature/Pressure Conditions: Using a sealed reaction vessel (e.g., a microwave reactor or a sealed tube) allows the reaction to be heated well above the normal boiling point of the solvent, significantly increasing the reaction rate.
Protocol (Microwave):
In a microwave-safe vessel, combine 3-tert-butylphenoxyacetonitrile, 6M NaOH (or 6M H₂SO₄), and a high-boiling co-solvent like ethylene glycol.
Seal the vessel and heat in a microwave reactor at 150-180 °C for 30-90 minutes.
Caution: Ensure all safety protocols for high-pressure reactions are strictly followed.
Section 2: Frequently Asked Questions (FAQs)
Q1: How does the meta-position of the tert-butyl group affect electrophilic aromatic substitution on the phenoxy ring?
The tert-butyl group is an activating group and an ortho, para-director due to its electron-donating inductive effect.[6][7] However, its significant steric bulk almost completely blocks access to the ortho positions (positions 2 and 4).[8][9] Therefore, electrophilic aromatic substitution reactions (e.g., nitration, halogenation) will overwhelmingly occur at the para position (position 6) relative to the phenoxyacetonitrile substituent. The directing effect of the -OCH₂CN group, which is also an ortho, para-director, will reinforce this preference, making position 6 the most activated and accessible site.
Q2: Can I perform reactions directly on the nitrile group without affecting the ether linkage?
Yes, the ether linkage is generally stable under conditions used to modify the nitrile group. For instance, the catalytic hydrogenation of the nitrile to form an amine can be performed without cleaving the ether bond. However, harsh acidic conditions used for nitrile hydrolysis could potentially lead to ether cleavage, especially at very high temperatures over prolonged periods.
Q3: What are the best analytical techniques to monitor the progress of reactions involving this compound?
Thin-Layer Chromatography (TLC): Excellent for qualitative, real-time monitoring of the disappearance of starting materials and the appearance of products.
Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for quantitative analysis of reaction conversion and for identifying volatile byproducts. The compound is sufficiently volatile for GC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the final product. In situ NMR monitoring can also be used to track the concentration of reactants, intermediates, and products over time, providing detailed kinetic information.[10][11]
High-Performance Liquid Chromatography (HPLC): A versatile technique for both monitoring reaction progress and for purification of the final product. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point.
Q4: Does the tert-butyl group influence the solubility of 3-tert-butylphenoxyacetonitrile?
Absolutely. The large, non-polar tert-butyl group significantly increases the lipophilicity (oil-loving nature) of the molecule. Compared to phenoxyacetonitrile, the tert-butyl derivative will be much more soluble in non-polar organic solvents (e.g., hexanes, toluene, dichloromethane) and less soluble in polar solvents, including water. This property can be exploited during work-up and purification, for example, by facilitating extraction into non-polar solvents.
Section 3: Visualizations and Protocols
Diagram: Steric Hindrance in Nitrile Hydrolysis
This diagram illustrates how the bulky tert-butyl group sterically shields the nitrile carbon from the approach of a nucleophile (hydroxide ion), thereby increasing the activation energy and slowing the reaction rate.
Caption: Steric hindrance from the t-butyl group.
Workflow: Optimizing Williamson Ether Synthesis
This workflow provides a decision-making process for troubleshooting and optimizing the synthesis of sterically hindered ethers.
Caption: Decision workflow for synthesis optimization.
Data Summary Table
The following table summarizes the directing effects of the tert-butyl group in electrophilic aromatic substitution compared to a less hindered alkyl group.
Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange. Available at: [Link]
LabXchange. (n.d.). Electrophilic Aromatic Substitution. Retrieved February 26, 2026, from [Link]
Cetin, M. M., et al. (2026). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Synthesis, 58, 79–88.
Quora. (2022). The reaction of tert-Butyl is faster than benzene. Why? Available at: [Link]
Ashenhurst, J. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved February 26, 2026, from [Link]
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved February 26, 2026, from [Link]
Wiley Online Library. (n.d.). Monitoring Reaction Intermediates to Predict Enantioselectivity Using Mass Spectrometry. Retrieved February 26, 2026, from [Link]
Arkat USA, Inc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. Retrieved February 26, 2026, from [Link]
Royal Society of Chemistry. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Retrieved February 26, 2026, from [Link]
ResearchGate. (2024). Steric effects in the GBB‐3CR. The bulk effect of tert‐butyl prevents.... Retrieved February 26, 2026, from [Link]
Reddit. (2025). ortho/para and meta in aromatic coumpounds ... answer book ...?? r/OrganicChemistry. Available at: [Link]
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria. Available at: [Link]
ResearchGate. (n.d.). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H 2 SO 4. Retrieved February 26, 2026, from [Link]
Chemistry Steps. (2022). The Williamson Ether Synthesis. Available at: [Link]
ChemRxiv. (n.d.). Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. Retrieved February 26, 2026, from [Link]
Ashenhurst, J. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. Retrieved February 26, 2026, from [Link]
Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Available at: [Link]
Nature. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Nature Communications. Available at: [Link]
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved February 26, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. Retrieved February 26, 2026, from [Link]
Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
Pharmaceutical Technology. (2025). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved February 26, 2026, from [Link]
Spectroscopy Online. (2020). Seven Essential Steps for In Situ Reaction Monitoring. Available at: [Link]
Taylor & Francis Online. (n.d.). Steric hindrance – Knowledge and References. Retrieved February 26, 2026, from [Link]
Synthesis. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Thieme. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Study on initiating approach of (3-(tert-butylperoxy)propyl) trimethoxysilane on the polymerization of acrylonitrile as an initiator. Retrieved February 26, 2026, from [Link]
Strategic 1H NMR Analysis of (3-tert-Butylphenoxy)acetonitrile
Executive Summary & Core Directive This guide provides an in-depth technical analysis of the 1H NMR spectrum of (3-tert-Butylphenoxy)acetonitrile , a critical intermediate in the synthesis of specialized amines and carbo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Directive
This guide provides an in-depth technical analysis of the 1H NMR spectrum of (3-tert-Butylphenoxy)acetonitrile , a critical intermediate in the synthesis of specialized amines and carboxylic acids for pharmaceutical and agrochemical applications.
Unlike standard spectral lists, this guide functions as a comparative analytical tool . It objectively compares the target spectrum against its precursor (3-tert-butylphenol) and its regioisomer ((4-tert-butylphenoxy)acetonitrile) to establish a robust protocol for structural verification and purity assessment.
Key Analytical Challenge: Distinguishing the meta-substitution pattern from the para-isomer and confirming the complete alkylation of the phenolic hydroxyl group.
To understand the spectral impurities, one must understand the genesis of the sample. The following protocol outlines the standard synthesis route and the preparation of the NMR sample.
Synthesis Route (Context for Impurities)
The compound is typically synthesized via the Williamson Ether Synthesis :
Key Impurities to Watch: Unreacted 3-tert-butylphenol, residual acetone (2.17 ppm), or residual chloroacetonitrile (4.10 ppm).
NMR Sample Preparation Protocol
Objective: Maximize resolution of the aromatic region and prevent signal overlap.
Solvent Selection:
Primary:Chloroform-d (
) . Excellent solubility; provides a clear window for the critical methylene singlet (~4.75 ppm).
Alternative:DMSO-d6 . Use only if checking for trace phenolic precursors (the phenolic -OH is visible and sharp in DMSO, broad/invisible in
).
Concentration: Dissolve 10-15 mg of the analyte in 0.6 mL of solvent.
Reference: Calibrate to residual
at 7.26 ppm (or TMS at 0.00 ppm).
Comparative Spectral Analysis
This section deconstructs the spectrum, comparing the Target Product against the Starting Material and Regioisomer to provide a self-validating assignment logic.
Chemical Shift Comparison Table (
, 300-500 MHz)
Proton Group
Target: (3-t-Butylphenoxy)acetonitrile
Precursor: 3-tert-Butylphenol
Isomer: (4-t-Butylphenoxy)acetonitrile
Multiplicity
Integration
t-Butyl ()
1.31 - 1.33 ppm
1.30 ppm
1.32 ppm
Singlet
9H
Methylene ()
4.75 - 4.80 ppm
Absent
4.75 - 4.80 ppm
Singlet
2H
Phenolic -OH
Absent
~4.5 - 5.0 ppm (br)
Absent
Broad Singlet
(1H)
Aromatic H2
~7.05 ppm (Singlet-like)
~6.90 ppm
Absent (See Para)
Narrow Doublet/Singlet
1H
Aromatic H4/H6
6.80 - 7.10 ppm
6.70 - 7.00 ppm
7.35 ppm (d)
Multiplet/Doublet
2H
Aromatic H5
~7.25 - 7.30 ppm
~7.15 ppm
Absent (See Para)
Pseudo-Triplet
1H
Aromatic Pattern
Meta (ABCD / Complex)
Meta
Para (AA'BB')
-
4H
Deep Dive: The "Fingerprint" Regions
A. The Aliphatic "Anchor" (Verification of Reaction)
The most distinct feature confirming the success of the alkylation is the appearance of the methylene protons alpha to the nitrile.
Observation: A sharp singlet integrating to 2H at 4.75 – 4.80 ppm .
Causality: The oxygen atom exerts a strong deshielding effect (inductive), while the nitrile group adds anisotropic deshielding, pushing this signal significantly downfield compared to a standard alkyl chain.
Validation: If this peak appears as a doublet or complex multiplet, investigate for chiral impurities or restricted rotation (unlikely in this simple ether).
B. The Aromatic Region (Regioisomer Differentiation)
Distinguishing the 3-substituted (meta) product from the 4-substituted (para) isomer is critical, as commercial starting materials can contain isomeric impurities.
Target (Meta): Expect a complex 4-proton pattern.
H2: Isolated between the t-butyl and ether groups. Appears as a narrow doublet (
Hz) or singlet due to weak meta-coupling.
H5: The proton "opposite" the substituents often appears as a pseudo-triplet (
Hz) due to overlap of couplings with H4 and H6.
Alternative (Para): The (4-tert-butylphenoxy)acetonitrile spectrum displays a classic AA'BB' system —two distinct "roofed" doublets (integrating 2H each) around 6.9 and 7.4 ppm.
Decision Rule: If you see two clear doublets, your sample is the para isomer. If you see a complex multiplet with a distinct singlet/narrow doublet, it is the meta target.
Visualization of Analytical Logic
Structural Verification Workflow
The following diagram illustrates the logical decision tree for verifying the compound using NMR data.
Caption: Logical workflow for validating (3-tert-Butylphenoxy)acetonitrile using 1H NMR markers.
Signal Assignment Diagram
This diagram correlates the molecular structure with the expected chemical shifts.
Caption: Correlation of structural moieties to specific 1H NMR chemical shifts.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link
Fulmer, G. R., et al. (2010).[3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link
National Institute of Standards and Technology (NIST). "Phenoxyacetonitrile derivatives - Spectral Data." NIST Chemistry WebBook. Link
SDBS. "Spectral Database for Organic Compounds." AIST Japan.[4] (General reference for phenoxyacetonitrile shifts). Link
Operational Guide: Safe Disposal and Management of (3-tert-Butylphenoxy)acetonitrile
Introduction: Beyond Compliance As researchers, we often view waste disposal as a regulatory checkbox. However, for functionalized intermediates like (3-tert-Butylphenoxy)acetonitrile , disposal is a matter of active che...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Beyond Compliance
As researchers, we often view waste disposal as a regulatory checkbox. However, for functionalized intermediates like (3-tert-Butylphenoxy)acetonitrile , disposal is a matter of active chemical management. This compound presents a dual-hazard profile: the nitrile moiety (
) capable of releasing cyanide under extreme conditions, and the tert-butyl ether linkage , which is acid-labile and can generate flammable isobutylene gas upon improper acidification.
This guide provides a self-validating protocol for the safe sequestration and disposal of this compound, moving beyond basic Safety Data Sheet (SDS) instructions to address the specific chemical reactivities that endanger laboratory waste streams.
Part 1: Chemical Profile & Hazard Logic
Effective disposal requires understanding why specific protocols exist.[1] The table below summarizes the critical physicochemical properties dictating our waste strategy.
Property
Specification
Operational Implication
Functional Groups
Nitrile (), Ether (), tert-Butyl
DO NOT MIX WITH ACIDS. Nitriles can hydrolyze to carboxylic acids/ammonia (or HCN traces), while tert-butyl ethers cleave to form isobutylene gas.[2][3]
Treat as Ignitable Waste (D001) to ensure incineration.
Aquatic Toxicity
High (Phenolic ether derivative)
Zero Tolerance for Drain Disposal. Must be collected for off-site incineration.
Incompatibility
Strong Oxidizers, Strong Acids, Strong Bases
Segregate from perchlorates, nitric acid, and hydroxide solutions.
Part 2: The "Senior Scientist" Rationale (The Why)
Standard protocols often say "Segregate from acids." For (3-tert-Butylphenoxy)acetonitrile, you must understand the mechanistic consequences of ignoring this rule to ensure team compliance.
1. The Acid-Labile tert-Butyl Risk
Unlike simple alkyl ethers, tert-butyl ethers are highly susceptible to acid-catalyzed cleavage (acidolysis). If this waste is inadvertently poured into a carboy containing strong acids (e.g., TFA, HCl,
):
Reaction: The ether oxygen protonates, leading to the ejection of a stable tert-butyl cation.
Result: This cation rapidly eliminates a proton to form Isobutylene , a highly flammable gas.
Hazard: rapid pressurization of the waste container and potential rupture, releasing flammable gas into the fume hood.
2. The Nitrile Hydrolysis Risk
While organic nitriles are generally stable, exposure to strong acids or bases, particularly with heat (exothermic reaction from mixing), can drive hydrolysis.
Reaction:
.
Hazard: While complete hydrolysis yields ammonia, intermediate steps or specific conditions can release traces of Hydrogen Cyanide (HCN) , especially if the waste stream is complex.
Part 3: Step-by-Step Disposal Protocol
Step 1: Waste Stream Classification
This compound is not typically P-listed or U-listed (unless pure and unused, check local regulations). It is best classified as:
Store in a Secondary Containment Tray (polypropylene) inside a flammable storage cabinet or designated satellite accumulation area.
Schedule pickup within 90 days (or per local institutional policy).
Part 4: Visual Decision Workflow
The following diagram outlines the logical decision tree for disposing of (3-tert-Butylphenoxy)acetonitrile, emphasizing the critical "Stop" points that prevent accidents.
Figure 1: Decision logic for the safe segregation and disposal of (3-tert-Butylphenoxy)acetonitrile, highlighting critical incompatibility checks.
Part 5: Emergency Procedures (Spill Management)
If a spill occurs outside the fume hood:
Evacuate & Ventilate: The nitrile functionality implies toxicity; ensure the area is cleared.
Personal protective equipment for handling (3-tert-Butylphenoxy)acetonitrile
[1][2] Part 1: Hazard Profile & Risk Assessment[2] The Hidden Hazard: "More Than Just a Solvent" While often viewed merely as a building block, (3-tert-Butylphenoxy)acetonitrile poses a dual threat.[1][2] It combines the...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Part 1: Hazard Profile & Risk Assessment[2]
The Hidden Hazard: "More Than Just a Solvent"
While often viewed merely as a building block, (3-tert-Butylphenoxy)acetonitrile poses a dual threat.[1][2] It combines the irritant properties of phenolic ethers with the metabolic toxicity of organic nitriles.
Crucial Mechanism: Unlike simple inorganic cyanides (like NaCN) which are immediately toxic, organic nitriles like this compound can be metabolized in the liver by Cytochrome P450 enzymes to release free cyanide (CN⁻) .[2] This results in "delayed toxicity"—symptoms may not appear for hours after exposure.
GHS Classification Summary
Based on structural analogs (e.g., (4-tert-Butylphenoxy)acetonitrile) and functional group reactivity.[1][2]
EUH032: Contact with acids liberates very toxic gas (HCN).
Part 2: Personal Protective Equipment (PPE) Matrix
Hand Protection (The Critical Barrier)
Standard nitrile gloves are NOT a universal shield. Organic nitriles can solvate or permeate thin nitrile rubber. Because (3-tert-Butylphenoxy)acetonitrile is lipophilic (due to the tert-butyl and phenyl groups), it can facilitate skin absorption.[1][2]
Operation Scale
Recommended Glove System
Rationale
Incidental Contact (<10 mg, closed vials)
Double Nitrile (Disposable) Outer: 5 mil (0.12 mm)Inner:[1][2] 4 mil (0.10 mm)
Provides ~15-30 mins breakthrough time.[1][2] The air gap between gloves acts as a secondary diffusion barrier.
Preparative Work (>100 mg, solutions, synthesis)
Laminate Film (e.g., Silver Shield/4H) worn under Nitrile gloves
Laminate film is chemically impervious to organic nitriles for >4 hours.[2] Outer nitrile glove provides grip and mechanical protection.
Spill Cleanup
Heavy Duty Butyl or Viton
Thick polymer required to prevent rapid saturation during bulk exposure.
Respiratory Protection
Primary Control: All handling must occur inside a certified Chemical Fume Hood .
Secondary Control (If hood unavailable or for spill cleanup):
Respirator: Half-face or Full-face elastomeric respirator.[1][2]
Cartridge:OV/P95 (Organic Vapor + Particulate).[2] The "P95" is necessary if the substance is a solid/dust; "OV" protects against any volatile nitrile vapors.
Eye & Body Protection[3][4][5][6][7]
Eyes:Chemical Splash Goggles (indirect venting).[2] Safety glasses are insufficient due to the risk of liquid splashing or dust migration.
Body: Lab coat (cotton/poly blend) buttoned to the neck.[2]
Objective: Minimize dust generation and static discharge.
Preparation:
Place a disposable balance mat or spill tray inside the fume hood.
Pre-weigh your receiving vessel (tare) to avoid returning excess chemical to the stock bottle.[2]
Transfer:
Use a disposable antistatic spatula.
Do not use metal spatulas if the environment is highly static; spark generation can ignite organic vapors if solvents are present.
Decontamination:
Immediately wipe the balance area with a chemically compatible solvent (e.g., Ethanol) followed by a soap/water wash.[2]
Dispose of the wipe in Solid Hazardous Waste , not trash.
Protocol B: Solubilization
Solvent Choice: Soluble in organic solvents (Chloroform, Methanol, Ethyl Acetate).[2]
Warning:NEVER mix with strong acids (HCl, H₂SO₄) during cleaning or reaction workup without rigorous pH control.[2] Acidification can generate Hydrogen Cyanide (HCN) gas.[2]
Part 4: Emergency Response Logic
Exposure Response Workflow
Immediate action is required even if symptoms are absent.[7]
Figure 1: Immediate response logic for nitrile exposure.[1][2][7] Speed is critical to prevent systemic absorption.[1]
Cover: Cover the spill with a Dry Absorbent (Vermiculite or chemically treated pads). Do not use paper towels alone as they do not suppress vapor.[1]
Collect: Scoop into a wide-mouth jar.
Deactivate (Optional but Recommended): Treat the surface with a 1% Sodium Hypochlorite (Bleach) solution to oxidize any residues, only if the area is well-ventilated.[1][2]
Collect in "Organic Waste - Non-Halogenated" (or Halogenated if Chloroform used).[1][2] Add NaOH to pH > 10 to ensure any liberated cyanide remains as salt (CN⁻) and does not form gas (HCN).[1][2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76784, (4-tert-Butylphenyl)acetonitrile. (Used as structural analog for safety data).[2][5] Retrieved from [Link][1][2]
Occupational Safety and Health Administration (OSHA). Acetonitrile Safety and Health Topics. (General nitrile handling guidelines). Retrieved from [Link][1][2]
European Chemicals Agency (ECHA). Substance Information: Nitriles, Toxic, N.O.S.[2]. Retrieved from [Link][1][2]